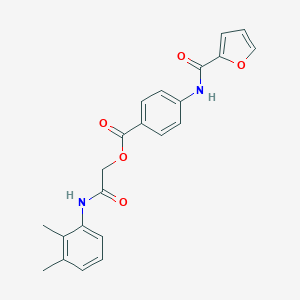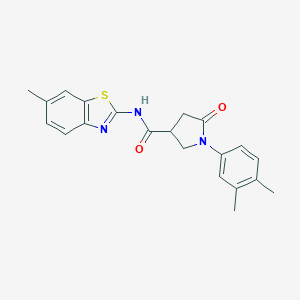
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MK-801 or dizocilpine and has been used as a research tool to study the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in various physiological and pathological processes in the central nervous system.
Mechanism of Action
MK-801 acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding prevents the channel from opening and inhibits the influx of calcium ions into the neuron, which is necessary for synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
MK-801 has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) and the induction of long-term depression (LTD) in the hippocampus, which is a brain region involved in learning and memory. MK-801 has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its effects on behavior and cognition.
Advantages and Limitations for Lab Experiments
The advantages of using MK-801 in lab experiments include its specificity for the NMDA receptor, its ability to block the receptor irreversibly, and its potency in low concentrations. However, the limitations of using MK-801 include its potential toxicity and side effects, which may vary depending on the dose and duration of treatment.
Future Directions
There are several future directions for research on MK-801 and its potential applications in scientific research. One direction is to study the effects of MK-801 on different brain regions and neurotransmitter systems, as well as its potential therapeutic applications in neurodegenerative diseases and psychiatric disorders. Another direction is to develop new compounds that target the NMDA receptor with greater specificity and fewer side effects, which may lead to the development of new treatments for a range of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves several steps, including the reaction of 3-chlorophenylacetonitrile with methyl 4-methoxyphenylacetate to form an intermediate compound, which is then treated with sodium hydride and ethyl 2-bromoacetate to form the final product.
Scientific Research Applications
MK-801 has been widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. This compound has been shown to block the NMDA receptor, which is involved in synaptic plasticity, learning, and memory. MK-801 has also been used to study the mechanisms of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as well as psychiatric disorders, such as schizophrenia and depression.
properties
Molecular Formula |
C20H18ClNO5 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO5/c1-26-17-7-5-13(6-8-17)18(23)12-27-20(25)14-9-19(24)22(11-14)16-4-2-3-15(21)10-16/h2-8,10,14H,9,11-12H2,1H3 |
InChI Key |
LDWWXXUDDMTKHF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)




![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)


